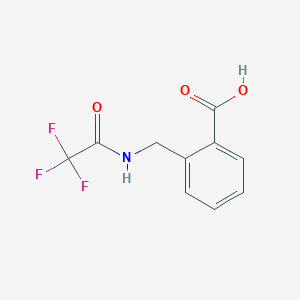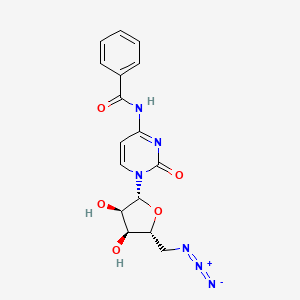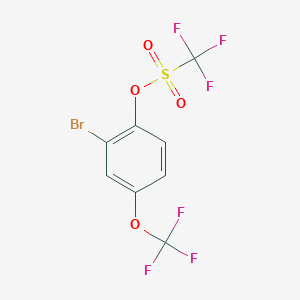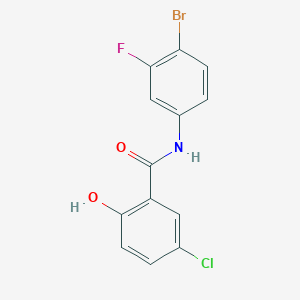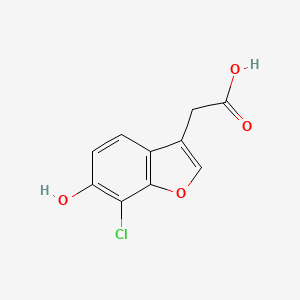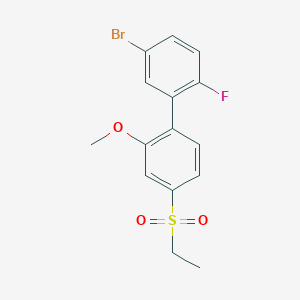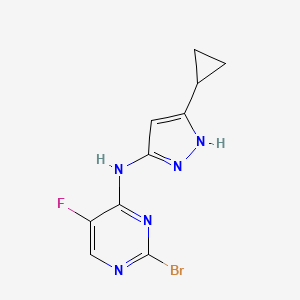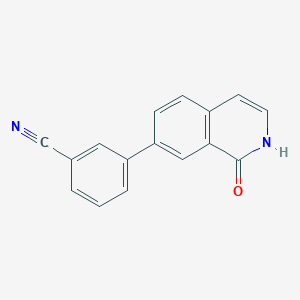
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile
描述
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine to form an imine, followed by cyclization and oxidation to yield the isoquinoline structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
化学反应分析
Types of Reactions
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms, possibly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, with a simpler structure.
Quinoline: A structurally related compound with different properties.
Benzonitrile: A simpler nitrile compound with different reactivity.
Uniqueness
3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile is unique due to its specific structure, which combines features of isoquinolines and benzonitriles. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
属性
分子式 |
C16H10N2O |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
3-(1-oxo-2H-isoquinolin-7-yl)benzonitrile |
InChI |
InChI=1S/C16H10N2O/c17-10-11-2-1-3-13(8-11)14-5-4-12-6-7-18-16(19)15(12)9-14/h1-9H,(H,18,19) |
InChI 键 |
VHTMDXAZIWPZKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=CNC3=O)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
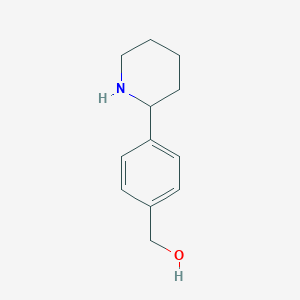


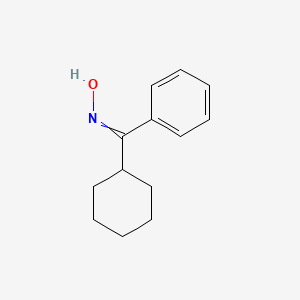
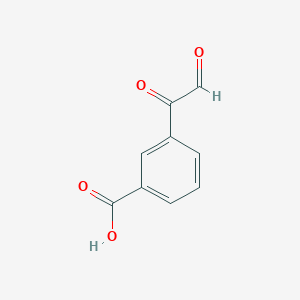
![1-Ethenyl-4-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B8275898.png)
